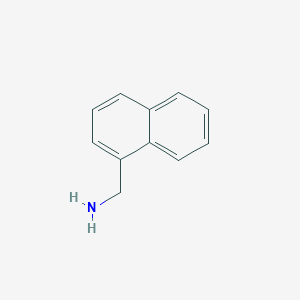

1-Naphthalenemethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSYANRBXPURRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059469 | |

| Record name | 1-Naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-31-0 | |

| Record name | 1-Naphthalenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenemethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenemethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Naphthalenemethylamine (CAS 118-31-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthalenemethylamine, with CAS registry number 118-31-0, is a versatile primary amine derived from naphthalene (B1677914). It serves as a crucial chemical intermediate and building block in a wide array of applications, from the synthesis of dyes and pharmaceuticals to its use in materials science and polymer chemistry.[1][2][3] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, key applications, and relevant experimental methodologies. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is typically a clear, light yellow to yellow liquid at room temperature.[4][5][6] It is noted to be air-sensitive and incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[5][7]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | Clear light yellow to yellow liquid | [4][5][6] |

| Molecular Formula | C₁₁H₁₁N | [5][8][9] |

| Molecular Weight | 157.21 g/mol | [1][8][10] |

| Boiling Point | 290-293 °C | [4][5][6] |

| Melting Point | 262-269 °C | [5][6][11] |

| Density | 1.073 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.643 | [1][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Vapor Pressure | 0.00162 mmHg at 25 °C | [5] |

| Solubility | Miscible with ethanol, ether, and carbon disulfide | [4][5][7] |

| pKa | 9.06 ± 0.30 (Predicted) | [11] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 118-31-0 | [4][8] |

| EINECS Number | 204-244-0 | [5][10] |

| MDL Number | MFCD00004048 | [5][7] |

| PubChem CID | 8355 | [7] |

| InChI Key | NVSYANRBXPURRQ-UHFFFAOYSA-N | [1][10] |

| SMILES | C1=CC=C2C(=C1)C=CC=C2CN | [10] |

| Synonyms | 1-(Aminomethyl)naphthalene, 1-Naphthylmethylamine | [1][8][9] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Various sources provide reference spectra for this compound, including 1H NMR, 13C NMR, IR, and Mass Spectrometry.[9][10][12]

-

1H NMR: Proton NMR spectra are available for structural elucidation.[12]

-

Mass Spectrometry: The NIST WebBook provides the electron ionization mass spectrum for this compound.[9]

-

Infrared (IR) Spectrum: The infrared spectrum shows characteristic peaks corresponding to its functional groups.[13]

Applications

This compound is a valuable compound with diverse applications in organic synthesis and materials science.

-

Organic Synthesis: It is a fundamental building block for producing dyes, pigments, and pharmaceuticals.[1][2] The compound is particularly useful as a precursor in the synthesis of other, more complex amines.[14][15] Its involvement in Friedel-Crafts alkylation reactions makes it a subject of study for understanding electrophilic aromatic substitution mechanisms.[14]

-

Polymer and Materials Science: It is used to enhance the induced circular dichroism (ICD) magnitude of polymers like poly[(4-carboxyphenyl)acetylene].[1][4][5] This property is valuable for studying macromolecular helicity.[1]

-

Bioconjugation: It readily reacts with compounds such as monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC) to form carbamates, a reaction used in bioconjugation and polymer modification.[1][4][5]

-

Optoelectronics: Recent research has highlighted its role in improving the material properties of perovskites for optoelectronic devices.[1] It has been utilized to modulate photoluminescence in Ruddlesden-Popper perovskites and to enhance the efficiency and stability of perovskite light-emitting diodes (LEDs).[1]

-

Biological Activity: While the compound itself is primarily a synthetic intermediate, derivatives of naphthalene have been studied for their biological activities, including anti-inflammatory effects.[16]

Methodologies and Experimental Protocols

Detailed experimental protocols for reactions involving this compound are often proprietary or published in specialized literature. However, based on available information, general methodologies can be outlined.

Synthesis of this compound

A classical approach to synthesizing this compound involves a two-step process starting from naphthalene.[2]

Step 1: Chloromethylation of Naphthalene (Friedel-Crafts Alkylation) This step introduces a chloromethyl group onto the naphthalene ring.

-

Reactants: Naphthalene, formaldehyde (B43269) (or paraformaldehyde), and hydrochloric acid.[2]

-

Catalyst: A Lewis acid such as aluminum chloride or ferric chloride.[2]

-

General Protocol: Naphthalene is reacted with paraformaldehyde and hydrochloric acid at an elevated temperature (e.g., 80°C) for several hours to yield 1-chloromethylnaphthalene.[2]

Step 2: Amination of 1-Chloromethylnaphthalene The resulting 1-chloromethylnaphthalene is then converted to the primary amine.

-

Reactant: 1-Chloromethylnaphthalene.

-

Aminating Agent: Aqueous ammonia (B1221849) or methylamine.[2]

-

General Protocol: The chloromethyl derivative is treated with an aminating agent under controlled temperature and pressure conditions to substitute the chlorine atom with an amino group, forming this compound.[2]

Caption: General synthesis workflow for this compound.

Preparation of a PEG-Carbamate Conjugate

This protocol illustrates a key application in polymer modification.[4][5]

-

Reactants: this compound and monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC).

-

Reaction Type: Acyl substitution.

-

General Protocol: this compound is mixed with mPEG-SC in a suitable solvent system. The primary amine of this compound acts as a nucleophile, attacking the succinimido carbonate ester of the mPEG derivative. This reaction displaces the N-hydroxysuccinimide (NHS) leaving group, resulting in the formation of a stable carbamate (B1207046) linkage between the naphthalene moiety and the polyethylene (B3416737) glycol chain. The reaction progress can be monitored by techniques like HPLC.[1]

Caption: Workflow for PEG-Carbamate conjugation.

Logical Relationships in Application

The utility of this compound stems directly from its core chemical structure: a primary amine attached to a bulky, aromatic naphthalene ring system. This structure dictates its role as a versatile building block.

Caption: Relationship between properties and applications.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Classification: It is known to cause skin irritation and serious eye damage.[10][17] It may also cause respiratory irritation (STOT SE 3).[1][10]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or an eyeshield, and appropriate clothing.[1][17] Use a NIOSH/MSHA approved respirator if ventilation is inadequate or exposure limits are exceeded.[17]

-

Handling: Use only in a chemical fume hood.[18] Avoid contact with skin, eyes, and clothing.[18] The material is air-sensitive and should be stored under nitrogen in a cool, dry, and well-ventilated place.[5][18]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[17][18] For skin contact, wash off immediately with soap and plenty of water.[17][18] If inhaled, move to fresh air.[18] In case of ingestion, do NOT induce vomiting and seek immediate medical attention.[17]

References

- 1. 1-ナフチルメチルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy this compound | 118-31-0 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 118-31-0 [chemicalbook.com]

- 5. This compound CAS 118-31-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound CAS 118-31-0 [homesunshinepharma.com]

- 7. This compound, 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 8. scbt.com [scbt.com]

- 9. 1-Naphthalenemethanamine [webbook.nist.gov]

- 10. 1-Naphthalenemethanamine | C11H11N | CID 8355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jnfuturechemical.com [jnfuturechemical.com]

- 12. This compound(118-31-0) 1H NMR spectrum [chemicalbook.com]

- 13. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

Physicochemical Properties of 1-(Aminomethyl)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(aminomethyl)naphthalene (CAS No: 118-31-0). The information presented herein is intended to support research, development, and formulation activities involving this versatile naphthalene (B1677914) derivative. This document summarizes key quantitative data, details the experimental protocols for their determination, and provides a visual representation of a standard experimental workflow.

Core Physicochemical Data

1-(Aminomethyl)naphthalene is a primary amine derivative of naphthalene. Its physicochemical properties are crucial for predicting its behavior in various chemical and biological systems, including its solubility, absorption, and distribution characteristics. The following tables summarize the key physicochemical parameters for 1-(aminomethyl)naphthalene.

Table 1: General and Physical Properties of 1-(Aminomethyl)naphthalene

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₁N | [1][2] |

| Molecular Weight | 157.21 g/mol | [2][3] |

| Appearance | Clear light yellow to yellow liquid | [4][5] |

| Density | 1.073 g/cm³ at 25 °C | [3][6] |

| Boiling Point | 290-293 °C at 760 mmHg | [3][6] |

| Melting Point | 62 °C | [4] |

| Flash Point | 113 °C (closed cup) | [3][6] |

| Refractive Index | n20/D 1.643 | [3][6] |

Table 2: Solubilities and Partitioning Behavior of 1-(Aminomethyl)naphthalene

| Property | Value | Source(s) |

| pKa (Predicted) | 9.06 ± 0.30 | [7] |

| LogP (Computed) | 2.1 | [4] |

| Solubility | Miscible with ethanol, ether, and carbon disulfide. No quantitative aqueous solubility data available. | [4][5] |

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to chemical and pharmaceutical development. Below are detailed methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range.

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry sample is introduced into a capillary tube, which is sealed at one end.[8][9] The tube is then tapped gently to pack the sample into the sealed end, forming a column of 2.5-3.5 mm in height.[10][11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample and clear observation.[8][12]

-

Heating and Observation: The sample is heated at a steady rate. A preliminary, rapid heating can be performed to determine an approximate melting point.[9] For an accurate measurement, the temperature is raised to about 15-20 °C below the approximate melting point and then increased slowly, at a rate of 1-2 °C per minute.[8][11]

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.[8][10]

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Procedure:

-

Sample Preparation: A small volume of the liquid is placed in a small test tube.[13] A capillary tube, sealed at one end, is inverted and placed into the liquid.[14]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid.[14] The assembly is then placed in a heating bath (e.g., a Thiele tube or an oil bath).[15]

-

Heating and Observation: The heating bath is heated gently.[15] As the temperature rises, air trapped in the capillary tube will bubble out. When a steady stream of bubbles emerges from the capillary, the heating is stopped.[13]

-

Data Recording: The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[13][15]

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity or basicity of a compound. For an amine, it represents the pH at which the compound is 50% protonated.

Procedure:

-

Solution Preparation: A solution of 1-(aminomethyl)naphthalene of a known concentration (e.g., 1 mM) is prepared in a suitable solvent, typically water or a water-cosolvent mixture.[16] The ionic strength of the solution is kept constant using an inert salt like KCl.[16]

-

Titration Setup: The solution is placed in a temperature-controlled vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[16] The system is purged with an inert gas, such as nitrogen, to remove dissolved carbon dioxide.[16]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[16] The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the system to reach equilibrium.[17]

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[17]

Solubility Determination (UV-Vis Spectroscopy)

Aqueous solubility is a critical parameter for drug development, influencing absorption and bioavailability.

Procedure:

-

Calibration Curve: A series of standard solutions of 1-(aminomethyl)naphthalene of known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer to generate a calibration curve (absorbance vs. concentration).[18]

-

Equilibration: An excess amount of solid 1-(aminomethyl)naphthalene is added to a known volume of the solvent (e.g., water or a buffer solution). The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[19]

-

Sample Preparation: The saturated solution is filtered to remove any undissolved solid.[20]

-

Analysis: The absorbance of the filtered, saturated solution is measured at λmax.

-

Calculation: The concentration of 1-(aminomethyl)naphthalene in the saturated solution, which corresponds to its solubility, is determined from the calibration curve.[18]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its potential for membrane permeability and in vivo distribution.

Procedure:

-

Phase Saturation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 for LogD determination) are shaken together for an extended period (e.g., 24 hours) to ensure mutual saturation. The two phases are then separated.[21][22]

-

Partitioning: A known amount of 1-(aminomethyl)naphthalene is dissolved in one of the phases (usually the one in which it is more soluble).[23] A known volume of this solution is then mixed with a known volume of the other pre-saturated phase in a flask.[24]

-

Equilibration: The flask is shaken for a set period (e.g., 2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[25] The flask is then allowed to stand undisturbed for the phases to separate completely.[25]

-

Analysis: The concentration of 1-(aminomethyl)naphthalene in each phase is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[24]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[22]

Visualizations

Experimental Workflow for LogP Determination

The following diagram illustrates the standard workflow for determining the octanol-water partition coefficient (LogP) using the shake-flask method.

References

- 1. 1-Naphthalenemethanamine [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. 1-ナフチルメチルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 1-NAPHTHALENEMETHYLAMINE | 118-31-0 [chemicalbook.com]

- 6. 118-31-0 Cas No. | 1-(Aminomethyl)naphthalene | Apollo [store.apolloscientific.co.uk]

- 7. lookchem.com [lookchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. thinksrs.com [thinksrs.com]

- 11. jk-sci.com [jk-sci.com]

- 12. westlab.com [westlab.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. Video: Boiling Points - Procedure [jove.com]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. researchgate.net [researchgate.net]

- 19. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. LogP / LogD shake-flask method [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 24. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

1-Naphthalenemethylamine spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of 1-Naphthalenemethylamine

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CAS No: 118-31-0). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document includes tabulated spectral data, detailed experimental protocols, and a workflow for spectral analysis.

Spectral Data Summary

The following sections present the quantitative spectral data for this compound in a structured format for ease of reference and comparison.

¹H NMR Spectral Data

The ¹H NMR spectrum was recorded on a 400 MHz instrument in deuterated chloroform (B151607) (CDCl₃).[1]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.95 | Multiplet | Aromatic H |

| 7.79 | Multiplet | Aromatic H |

| 7.68 | Multiplet | Aromatic H |

| 7.45 | Multiplet | Aromatic H |

| 7.41 | Multiplet | Aromatic H |

| 7.35 | Multiplet | Aromatic H |

| 4.17 | Singlet | Methylene (-CH₂) |

| 1.77 | Singlet | Amine (-NH₂) |

Table 1: ¹H NMR data for this compound in CDCl₃.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectral data is available from various databases, though specific peak assignments may vary slightly based on the reference and solvent.[2]

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Quaternary Naphthyl C |

| ~134 | Quaternary Naphthyl C |

| ~131 | Quaternary Naphthyl C |

| ~128 | Naphthyl CH |

| ~127 | Naphthyl CH |

| ~126 | Naphthyl CH |

| ~125 | Naphthyl CH |

| ~124 | Naphthyl CH |

| ~123 | Naphthyl CH |

| ~122 | Naphthyl CH |

| ~46 | Methylene (-CH₂) |

Table 2: Representative ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectral Data

The infrared spectrum provides information on the functional groups present in the molecule. Data is typically acquired via neat analysis or as a KBr pellet.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 - 3400 | N-H stretching (symmetric & asymmetric) | Primary Amine (-NH₂) |

| ~3050 | Aromatic C-H stretching | Naphthyl Ring |

| ~2850 - 2950 | Aliphatic C-H stretching | Methylene (-CH₂) |

| ~1600 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| ~1510, 1580 | C=C stretching | Naphthyl Ring |

| ~800 | C-H out-of-plane bending | 1-substituted Naphthyl |

Table 3: Key IR absorption bands for this compound.[2][3]

Mass Spectrometry (MS) Data

The mass spectrum was obtained using electron ionization (EI) at 75 eV. The data reveals the molecular ion and characteristic fragmentation patterns.[1][4]

| Mass-to-Charge (m/z) | Relative Intensity (%) | Assignment |

| 157 | 93.8 | [M]⁺ (Molecular Ion) |

| 156 | 100.0 | [M-H]⁺ |

| 129 | 41.6 | [M-CH₂NH₂]⁺ or [C₁₀H₇CH₂]⁺ |

| 128 | 31.0 | [C₁₀H₈]⁺ |

| 127 | 16.6 | [C₁₀H₇]⁺ |

| 141 | 19.6 | [M-NH₂]⁺ |

Table 4: Major peaks in the electron ionization mass spectrum of this compound.[1][4]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[5] Ensure the compound is fully dissolved. Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (0 ppm).[6]

-

Data Acquisition (¹H NMR) :

-

Instrument : 400 MHz (or higher) NMR Spectrometer.

-

Pulse Program : Standard single-pulse experiment.

-

Spectral Width : Set to a range of -2 to 12 ppm.

-

Number of Scans : 16 to 64 scans are typically sufficient.

-

Relaxation Delay : 1-2 seconds.[6]

-

-

Data Acquisition (¹³C NMR) :

-

Pulse Program : Proton-decoupled single-pulse experiment.

-

Spectral Width : Set to a range of 0 to 220 ppm.

-

Number of Scans : A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay : 2-5 seconds.[6]

-

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the spectrum using the residual solvent peak or the TMS signal.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for liquid or solid samples.[7]

-

Instrument Preparation : Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application : Place a small amount of this compound directly onto the center of the ATR crystal.

-

Data Acquisition : Apply pressure using the ATR press to ensure firm contact between the sample and the crystal.[7] Acquire the spectrum over a range of 4000 to 650 cm⁻¹. Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

-

Data Processing : The software automatically performs a background subtraction, yielding the final infrared spectrum.

Mass Spectrometry (GC-MS)

This protocol outlines the analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

-

Sample Preparation : Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane (B109758) or methanol.

-

GC Separation :

-

Column : Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl-methylpolysiloxane).[8]

-

Inlet Temperature : 250 °C.

-

Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

-

MS Detection :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230 °C.

-

Scan Range : Set the mass-to-charge (m/z) scan range from 40 to 400 amu.

-

-

Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the fragmentation pattern with spectral libraries (e.g., NIST) for confirmation.[9]

Workflow for Spectral Analysis and Structure Elucidation

The following diagram illustrates the logical workflow for characterizing an organic compound like this compound using multiple spectroscopic techniques.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound(118-31-0) 1H NMR [m.chemicalbook.com]

- 2. 1-Naphthalenemethanamine | C11H11N | CID 8355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 1-Naphthalenemethanamine [webbook.nist.gov]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Experimental reporting [rsc.org]

An In-Depth Technical Guide to the Synthesis of 1-Naphthalenemethylamine from 1-Chloromethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-naphthalenemethylamine, a key intermediate in the synthesis of various pharmaceuticals, from 1-chloromethylnaphthalene. This document details the prerequisite synthesis of the starting material and explores multiple pathways to the final product, offering detailed experimental protocols and quantitative data to facilitate informed decisions in a laboratory and developmental setting.

Synthesis of the Starting Material: 1-Chloromethylnaphthalene

The successful synthesis of this compound begins with high-quality 1-chloromethylnaphthalene. The most common and well-documented method for its preparation is the chloromethylation of naphthalene (B1677914).

Chloromethylation of Naphthalene

This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the naphthalene ring, primarily at the 1-position. The reaction typically involves naphthalene, a formaldehyde (B43269) source (such as paraformaldehyde), and hydrogen chloride in the presence of a Lewis acid or a dehydrating agent.

Experimental Protocol:

A widely cited and reliable procedure is the one adapted from Organic Syntheses. In a 3-liter three-necked flask equipped with a reflux condenser and a mechanical stirrer, 256 g (2 moles) of naphthalene, 110 g of paraformaldehyde, 260 ml of glacial acetic acid, 165 ml of 85% phosphoric acid, and 428 g (362 ml, 4.2 moles) of concentrated hydrochloric acid are combined.[1] The mixture is heated in a water bath at 80–85°C and stirred vigorously for 6 hours.[1]

After cooling to 15–20°C, the crude product is separated and washed sequentially with cold water, cold 10% potassium carbonate solution, and again with cold water. The organic layer is then dried over anhydrous potassium carbonate.[1] The dried product is purified by vacuum distillation, collecting the fraction boiling at 128–133°C/5 mm Hg.[1] This procedure typically yields 195–204 g of 1-chloromethylnaphthalene (74–77% based on the naphthalene consumed).[1]

Quantitative Data for 1-Chloromethylnaphthalene Synthesis:

| Parameter | Value | Reference |

| Naphthalene | 256 g (2 moles) | [1] |

| Paraformaldehyde | 110 g | [1] |

| Glacial Acetic Acid | 260 ml | [1] |

| 85% Phosphoric Acid | 165 ml | [1] |

| Conc. Hydrochloric Acid | 428 g (362 ml, 4.2 moles) | [1] |

| Reaction Temperature | 80–85°C | [1] |

| Reaction Time | 6 hours | [1] |

| Yield | 195–204 g (74–77%) | [1] |

Synthetic Pathways from 1-Chloromethylnaphthalene to this compound

Several synthetic strategies can be employed to convert 1-chloromethylnaphthalene to this compound. The choice of method often depends on the desired purity, yield, and scale of the reaction, as well as the avoidance of potential side products.

Caption: Synthetic pathways from Naphthalene to this compound.

Direct Amination with Ammonia (B1221849)

The most straightforward approach is the direct reaction of 1-chloromethylnaphthalene with ammonia. However, this method is often plagued by a lack of selectivity, leading to the formation of secondary (di-1-naphthylmethyl)amine and tertiary amine impurities. Careful control of reaction conditions, such as using a large excess of ammonia, can favor the formation of the primary amine.

Experimental Protocol:

While specific literature protocols for the direct amination of 1-chloromethylnaphthalene with ammonia to yield the primary amine are not extensively detailed, the general principle involves reacting the alkyl halide with a solution of ammonia in a suitable solvent, often under pressure and/or elevated temperature.

Challenges:

-

Formation of over-alkylation products (secondary and tertiary amines).

-

Difficulty in separating the desired primary amine from the byproducts.

The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively avoiding the issue of over-alkylation.[2] This multi-step process involves the initial reaction of 1-chloromethylnaphthalene with potassium phthalimide to form N-(1-naphthylmethyl)phthalimide. This intermediate is then cleaved, typically by hydrazinolysis or acid hydrolysis, to release the desired primary amine.[2]

Experimental Protocol:

Step 1: Synthesis of N-(1-naphthylmethyl)phthalimide

-

In a round-bottom flask, dissolve potassium phthalimide in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add 1-chloromethylnaphthalene to the solution.

-

Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into water to precipitate the N-(1-naphthylmethyl)phthalimide.

-

The solid product is collected by filtration, washed with water, and dried.

Step 2: Cleavage of the Phthalimide

-

Hydrazinolysis (Ing-Manske procedure): Reflux the N-(1-naphthylmethyl)phthalimide with hydrazine hydrate (B1144303) in ethanol.[3] The phthalhydrazide (B32825) byproduct precipitates out of solution and can be removed by filtration. The desired this compound is then isolated from the filtrate.

-

Acid Hydrolysis: Heat the N-(1-naphthylmethyl)phthalimide with a strong acid, such as concentrated hydrochloric or sulfuric acid. This method yields the amine salt.

Quantitative Data for Gabriel Synthesis (General):

| Parameter | Condition |

| Solvent | N,N-Dimethylformamide (DMF) is often used to accelerate the SN2 reaction.[4] |

| Cleavage Reagent | Hydrazine hydrate or strong acid.[2] |

| Advantages | - Avoids over-alkylation. - Produces a clean primary amine. |

| Disadvantages | - Two-step process. - Can involve harsh cleavage conditions.[3] |

The Delépine Reaction

The Delépine reaction provides another efficient route to primary amines from alkyl halides.[5] This method involves the reaction of 1-chloromethylnaphthalene with hexamethylenetetramine (urotropine) to form a quaternary ammonium (B1175870) salt.[5] This salt is subsequently hydrolyzed with acid to yield the primary amine.[5]

Experimental Protocol:

Step 1: Formation of the Quaternary Ammonium Salt

-

Dissolve 1-chloromethylnaphthalene and hexamethylenetetramine in a solvent such as chloroform (B151607) or a mixture of aqueous acetic acid.[6]

-

The reaction is typically performed at reflux temperature.

-

The resulting quaternary ammonium salt often precipitates from the solution and can be isolated by filtration.

Step 2: Acid Hydrolysis

-

The isolated salt is then hydrolyzed by refluxing in an ethanolic solution of concentrated hydrochloric acid.[5]

-

This step liberates the primary amine as its hydrochloride salt, along with formaldehyde and ammonium chloride.[5]

-

The this compound can be liberated from its salt by basification and then extracted with an organic solvent.

A related procedure for the synthesis of 1-naphthaldehyde (B104281) from 1-chloromethylnaphthalene using hexamethylenetetramine involves refluxing 106 g (0.6 mole) of 1-chloromethylnaphthalene with 168 g (1.2 moles) of hexamethylenetetramine in a mixture of 250 ml of glacial acetic acid and 250 ml of water for 2 hours.[6] This is followed by the addition of 200 ml of concentrated hydrochloric acid and further refluxing for 15 minutes.[6] This indicates the conditions under which the initial adduct is formed and subsequently hydrolyzed, which can be adapted for the synthesis of the amine.

Quantitative Data for Delépine Reaction (General):

| Parameter | Condition | Reference |

| Reagents | 1-Chloromethylnaphthalene, Hexamethylenetetramine | [5] |

| Hydrolysis | Ethanolic HCl | [5] |

| Advantages | - Good yields for reactive halides. - Avoids over-alkylation. | [5] |

| Disadvantages | - Formation of formaldehyde as a byproduct. | [5] |

Purification of this compound

The final product, this compound, can be purified by several methods, depending on its physical state and the nature of any impurities.

-

Distillation: If the amine is a liquid, vacuum distillation is a common method for purification.

-

Recrystallization: If the amine is a solid, or if it is converted to a solid salt (e.g., hydrochloride), recrystallization from a suitable solvent can be an effective purification technique. The purity of the recrystallized product can be assessed by its melting point.

-

Chromatography: Column chromatography can be used for small-scale purifications or for the separation of closely related compounds.

The purity of the final product can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Synthetic Routes

| Method | Advantages | Disadvantages | Typical Yield |

| Direct Amination | - One-step process. | - Prone to over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. - Purification can be challenging. | Variable, often moderate for the primary amine. |

| Gabriel Synthesis | - Cleanly produces primary amines. - Avoids over-alkylation. | - Two-step process. - Can require harsh conditions for phthalimide cleavage. | Generally good to high. |

| Delépine Reaction | - Good yields for reactive halides. - Avoids over-alkylation. | - Two-step process. - Produces formaldehyde as a byproduct. | Generally good. |

Conclusion

The synthesis of this compound from 1-chloromethylnaphthalene can be achieved through several effective methods. While direct amination is the most atom-economical route, it suffers from a lack of selectivity. For the synthesis of high-purity primary amine, the Gabriel synthesis and the Delépine reaction are superior methods, with the choice between them depending on the specific laboratory conditions, scale, and tolerance for byproducts. This guide provides the necessary foundational information for researchers and developers to select and implement the most suitable synthetic strategy for their needs.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. One-step catalytic amination of naphthalene to naphthylamine with exceptional yield - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Genesis and Evolution of Naphthalenemethylamine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthalenemethylamine scaffold is a cornerstone in the development of a significant class of antifungal agents known as allylamines. This technical guide provides a comprehensive overview of the history, discovery, and chemical development of naphthalenemethylamine compounds. It delves into the synthetic pathways, physicochemical properties, and pharmacological activities of key derivatives, with a particular focus on the allylamine (B125299) antifungals: naftifine (B1207962), terbinafine (B446), and the structurally related benzylamine (B48309), butenafine (B35027). Detailed experimental protocols for the synthesis of the core intermediate, N-methyl-1-naphthalenemethylamine, and its subsequent elaboration into naftifine are provided. Furthermore, the guide elucidates the mechanism of action of these compounds through the inhibition of the fungal ergosterol (B1671047) biosynthesis pathway, supported by quantitative data and a detailed signaling pathway diagram.

A Historical Perspective: From Serendipity to Rational Design

The story of naphthalenemethylamine compounds is intrinsically linked to the quest for effective antifungal therapies. While the naphthalenemethylamine core structure existed in the chemical literature, its prominence surged with the discovery of the allylamine antifungals. The journey began with the serendipitous discovery of the antifungal properties of naftifine during a screening program for compounds targeting the central nervous system.[1] This discovery opened a new avenue for antifungal drug development, shifting focus to the inhibition of ergosterol biosynthesis.

Subsequent structure-activity relationship (SAR) studies on the naftifine molecule led to the rational design and synthesis of terbinafine, a more potent and orally active analogue.[1][2] Further modifications, particularly to the side chain, resulted in the development of butenafine, a benzylamine derivative with a similar mechanism of action and potent fungicidal activity.[3] The development of these compounds marked a significant advancement in the treatment of dermatophyte infections.

Physicochemical and Pharmacological Properties

The therapeutic efficacy of naphthalenemethylamine-based antifungals is underpinned by their specific physicochemical and pharmacological properties. A summary of key quantitative data for naftifine, terbinafine, and butenafine is presented in Table 1.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | pKa (Predicted) | Antifungal Spectrum |

| Naftifine | C₂₁H₂₁N | 287.40 | 177 (HCl salt) | Sparingly soluble in water; Soluble in methanol, ethanol | 9.06 | Broad-spectrum against dermatophytes.[4] |

| Terbinafine | C₂₁H₂₅N | 291.43 | 204-208 (HCl salt) | Slightly soluble in water; Freely soluble in methanol, ethanol | 7.1 | Highly active against dermatophytes and molds.[4][5] |

| Butenafine | C₂₃H₂₇N | 317.47 | 210-214 (HCl salt) | Slightly soluble/insoluble in water; Freely soluble in methanol, ethanol, chloroform (B151607).[6] | 9.06 | Potent activity against dermatophytes.[6][7] |

Table 1: Physicochemical Properties of Key Naphthalenemethylamine-Based Antifungals.

The antifungal activity of these compounds is primarily directed against dermatophytes, the fungi responsible for common skin and nail infections. The potency of these drugs is often quantified by their Minimum Inhibitory Concentration (MIC) and half-maximal Inhibitory Concentration (IC₅₀) values against various fungal species.

| Compound | Organism | MIC Range (µg/mL) | IC₅₀ (nM) for Squalene (B77637) Epoxidase |

| Terbinafine | Dermatophytes | 0.001 - 0.01[5] | 30 (Candida albicans)[8] |

| Aspergilli | 0.05 - 1.56[5] | ||

| Sporothrix schenckii | 0.1 - 0.4[5] | ||

| Yeasts | 0.1 - >100[5] | ||

| Naftifine | Dermatophytes | - | - |

| Butenafine | Dermatophytes | Superior to terbinafine and naftifine[7] | - |

| Candida albicans | Superior to terbinafine and naftifine[7] |

Table 2: Antifungal Activity of Terbinafine and Butenafine.

Synthesis and Experimental Protocols

The synthesis of allylamine and benzylamine antifungals hinges on the initial preparation of the key intermediate, N-methyl-1-naphthalenemethylamine.

Synthesis of N-methyl-1-naphthalenemethylamine

Several synthetic routes to N-methyl-1-naphthalenemethylamine have been reported. A common and efficient method involves the reaction of 1-chloromethylnaphthalene with methylamine.[9][10] An alternative, improved process that avoids the formation of tertiary amine impurities proceeds via an N-methylformamide intermediate.[9][10][11]

Protocol: Synthesis of N-methyl-1-naphthalenemethanamine via N-methylformamide

-

Formation of the Formamide (B127407) Derivative:

-

To a solution of N-methylformamide in a suitable non-polar solvent (e.g., N,N-dimethylformamide), add a strong base (e.g., sodium hydride) portion-wise at a controlled temperature to generate the anion of N-methylformamide.

-

To this solution, add 1-chloromethylnaphthalene dropwise, maintaining the reaction temperature.

-

Alternatively, 1-chloromethylnaphthalene and N-methylformamide can be reacted in the presence of a mild base and a phase transfer catalyst.[11]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., toluene).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude N-methyl-N-(1-naphthylmethyl)formamide.

-

-

Hydrolysis to the Amine:

-

Suspend the crude formamide derivative in an aqueous acidic solution (e.g., 10% sulfuric acid).[9]

-

Heat the mixture to reflux and maintain for several hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., toluene) to remove any unreacted starting material.

-

Basify the aqueous layer to a pH of approximately 10 with a suitable base (e.g., sodium hydroxide (B78521) solution).

-

Extract the liberated N-methyl-1-naphthalenemethylamine into an organic solvent (e.g., toluene).

-

Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by vacuum distillation.

-

Synthesis of Naftifine Hydrochloride

Naftifine is synthesized by the condensation of N-methyl-1-naphthalenemethylamine with cinnamyl chloride.

Protocol: Synthesis of Naftifine Hydrochloride

-

N-Alkylation:

-

Dissolve N-methyl-1-naphthalenemethylamine hydrochloride in an organic ether solvent (e.g., methyl tert-butyl ether).[12]

-

Add an alkali metal carbonate (e.g., anhydrous potassium carbonate) and a phase transfer catalyst (e.g., PEG-600) to the solution.[12]

-

Heat the mixture to reflux for 1-4 hours to generate the free amine in situ.[12]

-

Cool the reaction mixture and add cinnamyl chloride dropwise.

-

Continue to stir the reaction under reflux conditions for several hours, monitoring the reaction progress by TLC until the starting amine is consumed.[12]

-

-

Work-up and Salt Formation:

-

Cool the reaction mixture and filter to remove inorganic salts.

-

Wash the filter cake with the reaction solvent.

-

To the combined filtrate, add a saturated solution of hydrogen chloride in an appropriate solvent (e.g., ethyl acetate) with stirring.[12]

-

A white precipitate of naftifine hydrochloride will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by filtration and wash with a cold solvent (e.g., ethyl acetate).

-

The crude naftifine hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate-methanol).[12]

-

Squalene Epoxidase Inhibition Assay

The inhibitory activity of naphthalenemethylamine compounds against squalene epoxidase can be determined using a cell-free assay with microsomal fractions from a target fungus.

Protocol: In Vitro Squalene Epoxidase Inhibition Assay

-

Preparation of Microsomes:

-

Culture the fungal strain of interest (e.g., Saccharomyces cerevisiae, Trichophyton rubrum) to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer.

-

Disrupt the cells by mechanical means (e.g., glass bead homogenization, French press) in a lysis buffer containing protease inhibitors.

-

Centrifuge the lysate at a low speed to remove cell debris, followed by a high-speed centrifugation to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

Enzyme Assay:

-

The assay mixture should contain a suitable buffer (e.g., potassium phosphate), FAD, NADPH, and the microsomal preparation.[13][14]

-

Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations.

-

Pre-incubate the mixture for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, radiolabeled [¹⁴C]farnesyl pyrophosphate.[13]

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

-

-

Product Analysis and Data Interpretation:

-

Extract the lipids from the reaction mixture.

-

Separate the substrate and products (squalene, squalene epoxide, lanosterol) by thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled product formed using a phosphorimager or by scintillation counting.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Mechanism of Action and Signaling Pathways

The primary mechanism of action of allylamine and benzylamine antifungals is the specific inhibition of the enzyme squalene epoxidase.[4] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[15][16][17][18]

Inhibition of squalene epoxidase leads to two critical downstream effects:

-

Depletion of Ergosterol: The lack of ergosterol disrupts the integrity and fluidity of the fungal cell membrane, leading to impaired growth and, in some cases, cell death.[4]

-

Accumulation of Squalene: The build-up of intracellular squalene is toxic to the fungal cell and contributes to the fungicidal activity of these compounds.[4]

This targeted inhibition is highly selective for the fungal enzyme over its mammalian counterpart, which is a key factor in the favorable safety profile of these drugs.[2]

Ergosterol Biosynthesis Pathway and Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and the point of inhibition by naphthalenemethylamine-based antifungals.

Caption: Synthetic workflow for naphthalenemethylamine-based antifungals and their target in the ergosterol biosynthesis pathway.

Detailed Signaling Pathway of Squalene Epoxidase Inhibition

The following diagram provides a more detailed look at the enzymatic step inhibited by allylamine and benzylamine antifungals.

Caption: Inhibition of squalene epoxidase by naphthalenemethylamine-based antifungals, leading to ergosterol depletion and squalene accumulation.

Conclusion

The discovery and development of naphthalenemethylamine compounds, particularly the allylamine and benzylamine antifungals, represent a significant achievement in medicinal chemistry. Their highly specific mechanism of action, targeting a key enzyme in fungal ergosterol biosynthesis, provides a potent and selective means of combating dermatophyte infections. This technical guide has provided a comprehensive overview of the history, synthesis, properties, and mechanism of action of these important therapeutic agents. The detailed protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding and potentially inspiring the design of next-generation antifungal agents.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal activity of the allylamine derivative terbinafine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Butenafine | C23H27N | CID 2484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 10. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. researchgate.net [researchgate.net]

- 13. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Theoretical Analysis of 1-Naphthalenemethylamine: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthalenemethylamine is a significant chemical intermediate, serving as a crucial building block in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1][2] Its molecular structure, characterized by a naphthalene (B1677914) core linked to an aminomethyl group, dictates its reactivity and potential biological activity. Understanding the geometric and electronic properties of this molecule at a quantum mechanical level is paramount for designing novel derivatives with enhanced efficacy and for optimizing synthetic pathways.

Computational Methodology

The theoretical calculations outlined herein are proposed to be performed using the Gaussian 16 suite of programs. The methodology is based on Density Functional Theory (DFT), which is a cornerstone of modern computational chemistry for its balance of accuracy and computational cost.[3]

1.1 Geometry Optimization

The initial structure of this compound would be built and subjected to full geometry optimization without any symmetry constraints. The optimization would be carried out using Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set.[4][5] This level of theory is well-established for providing reliable geometric parameters for organic molecules. The convergence criteria would be set to the default values in the Gaussian package, ensuring that a true energy minimum on the potential energy surface is located. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a stable conformer.[4]

1.2 Electronic Property Calculations

Following geometry optimization, a series of electronic properties would be calculated at the same B3LYP/6-311++G(d,p) level of theory. These properties include:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity.[6][7]

-

Mulliken Atomic Charges: Mulliken population analysis would be performed to calculate the partial atomic charges on each atom. This provides insights into the charge distribution within the molecule and helps identify electrophilic and nucleophilic sites.

-

Dipole Moment: The total dipole moment and its components would be calculated to understand the overall polarity of the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP surface would be mapped to visualize the electron density distribution and to identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

Predicted Structural and Electronic Properties

The following tables summarize the anticipated quantitative data from the proposed computational study on this compound. These values are derived from established theoretical data for the naphthalene and methylamine (B109427) moieties and represent a plausible set of results.

Table 1: Predicted Optimized Geometric Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C(ar)-C(ar) | 1.37 - 1.42 |

| C(ar)-C(alkyl) | ~1.51 | |

| C(alkyl)-N | ~1.47 | |

| N-H | ~1.01 | |

| C(ar)-H | ~1.08 | |

| C(alkyl)-H | ~1.09 | |

| Bond Angles (°) | C-C-C (ring) | 118 - 122 |

| C(ar)-C(alkyl)-N | ~112 | |

| C(alkyl)-N-H | ~109 | |

| H-N-H | ~107 | |

| Dihedral Angle (°) | C(ar)-C(ar)-C(alkyl)-N | ~90 |

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | ~ -5.8 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV |

| Dipole Moment | ~ 1.5 D |

| Mulliken Charges (e) | |

| N Atom | ~ -0.8 |

| H Atoms (on N) | ~ +0.4 |

| C Atom (alkyl) | ~ -0.1 |

| H Atoms (on C-alkyl) | ~ +0.2 |

| C Atoms (naphthalene) | Range from -0.2 to +0.1 |

| H Atoms (naphthalene) | Range from +0.1 to +0.2 |

Visualizations

3.1 Computational Workflow

The following diagram illustrates the logical workflow for the proposed theoretical study of this compound.

Caption: A flowchart of the proposed computational study.

Conclusion

This technical guide presents a foundational theoretical study of this compound using state-of-the-art computational chemistry techniques. The proposed DFT-based methodology provides a clear and robust pathway for determining the molecule's key structural and electronic properties. The illustrative data presented in this paper serves as a valuable reference for researchers, offering insights into the expected geometric parameters, charge distribution, and molecular orbital energies.

The workflow and data herein can guide further computational and experimental investigations into this compound and its derivatives. For drug development professionals, this information can be instrumental in structure-activity relationship (SAR) studies and in the rational design of new therapeutic agents. Future work should focus on carrying out these calculations and correlating the theoretical data with experimental findings to further validate and refine the computational models.

References

Navigating the Solubility Landscape of 1-Naphthalenemethylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Naphthalenemethylamine in organic solvents. Understanding the solubility of this compound is critical for a wide range of applications, including synthesis, purification, formulation, and analytical method development. While direct quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information on structurally similar compounds and outlines detailed experimental protocols for determining its solubility.

Core Principles of Amine Solubility

The solubility of an amine like this compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The presence of the basic nitrogen atom with its lone pair of electrons allows for hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents. The naphthalene (B1677914) ring, being a large, nonpolar aromatic system, contributes to van der Waals interactions and favors solubility in nonpolar or moderately polar solvents. The overall solubility is a balance between the polar amine group and the nonpolar naphthalene moiety.

Generally, amines are soluble in a variety of organic solvents.[1][2] The solubility is influenced by factors such as the polarity of the solvent, the potential for hydrogen bonding, and the overall "like dissolves like" principle. For instance, primary amines can act as both hydrogen bond donors and acceptors, enhancing their solubility in protic solvents like alcohols.

Illustrative Solubility of Structurally Related Compounds

In the absence of direct quantitative data for this compound, examining the solubility of analogous compounds can provide valuable insights into its expected behavior. The following table summarizes the solubility of naphthalene, a core structural component of this compound, in various organic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Acetone | 25 | 15.7 |

| Toluene | 25 | 28.5 |

| Xylene | 25 | 24.8 |

| Ethanol | 25 | 5.8 |

| Heptane | 25 | 4.9 |

| 1-Butanol | 25 | 6.2 |

Note: This data is for Naphthalene and is intended to be illustrative of the solubility of a naphthalene core.[3] The presence of the methylamine (B109427) group in this compound will alter these values.

Experimental Protocols for Solubility Determination

A precise and reproducible determination of solubility is crucial for any research or development activity. The following outlines a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This can be adapted based on the specific properties of the compound and the solvent.

Gravimetric Method for Solubility Determination

This method is a fundamental and widely used technique for determining the equilibrium solubility of a solid in a solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

High-purity this compound

-

Analytical grade organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled oven

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined experimentally.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the sample using a syringe filter that is compatible with the solvent to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed, dry container (e.g., a beaker or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the container in an oven at a suitable temperature to ensure all residual solvent is removed until a constant weight is achieved.

-

Reweigh the container to determine the mass of the dissolved this compound.

-

Calculation of Solubility: The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or molarity (mol/L).

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of filtrate) x 100

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent in the aliquot) x 100

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Molecular Geometry and Conformation of 1-Naphthalenemethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular geometry and conformational properties of 1-naphthalenemethylamine. The structural parameters presented herein are derived from single-crystal X-ray diffraction data of a closely related analogue, providing a robust foundation for understanding the molecule's three-dimensional architecture. This information is critical for applications in medicinal chemistry, materials science, and rational drug design where precise molecular shape and flexibility are paramount.

Molecular Geometry

While a crystal structure for the free base of this compound is not publicly available, the structure of its hydrochloride salt, (1-naphthylmethyl)ammonium chloride, has been determined by single-crystal X-ray diffraction.[1][2][3] The protonation of the amine group induces minor changes in the geometry around the nitrogen atom; however, the overall geometry of the naphthalenemethyl fragment is considered an excellent proxy for the free base. The key structural parameters from this crystallographic study are summarized below.

Bond Lengths

The intramolecular bond lengths of the (1-naphthylmethyl)ammonium cation are presented in Table 1. The values are typical for a molecule constituted of sp² and sp³ hybridized carbon atoms and a protonated amine group.

Table 1: Selected Bond Lengths for (1-Naphthylmethyl)ammonium Chloride

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.365 |

| C1 | C9 | 1.423 |

| C2 | C3 | 1.409 |

| C3 | C4 | 1.356 |

| C4 | C10 | 1.419 |

| C5 | C6 | 1.358 |

| C5 | C10 | 1.422 |

| C6 | C7 | 1.401 |

| C7 | C8 | 1.361 |

| C8 | C9 | 1.420 |

| C9 | C10 | 1.425 |

| C1 | C11 | 1.503 |

| C11 | N1 | 1.480 |

Data extracted from the crystallographic study of (1-Naphthylmethyl)ammonium chloride.[1][2]

Bond Angles

Selected bond angles are provided in Table 2, detailing the geometry of the naphthalene (B1677914) ring system and the methylamine (B109427) substituent. The angles within the naphthalene core deviate slightly from the ideal 120° of sp² hybridization due to ring fusion and steric effects.

Table 2: Selected Bond Angles for (1-Naphthylmethyl)ammonium Chloride

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | C1 | C9 | 118.8 |

| C2 | C1 | C11 | 122.2 |

| C9 | C1 | C11 | 119.0 |

| C1 | C2 | C3 | 120.9 |

| C4 | C3 | C2 | 120.5 |

| C3 | C4 | C10 | 121.1 |

| C6 | C5 | C10 | 121.0 |

| C5 | C6 | C7 | 120.5 |

| C8 | C7 | C6 | 120.0 |

| C7 | C8 | C9 | 121.2 |

| C8 | C9 | C1 | 118.9 |

| C8 | C9 | C10 | 122.5 |

| C1 | C9 | C10 | 118.6 |

| C5 | C10 | C4 | 122.1 |

| C5 | C10 | C9 | 119.4 |

| C4 | C10 | C9 | 118.5 |

| N1 | C11 | C1 | 111.4 |

Data extracted from the crystallographic study of (1-Naphthylmethyl)ammonium chloride.[1][2]

Molecular Conformation

The conformation of this compound is primarily defined by the torsion angles around the C1-C11 and C11-N1 bonds. These rotations determine the spatial orientation of the aminomethyl group relative to the plane of the naphthalene ring.

Key Torsional Angles

The solid-state conformation observed in the crystal structure of (1-naphthylmethyl)ammonium chloride provides a snapshot of a low-energy conformation. The key dihedral angle C9-C1-C11-N1, which describes the rotation of the aminomethyl group relative to the naphthalene ring, is crucial for understanding its conformational preferences. In the crystal structure, this angle indicates that the C11-N1 bond is not perpendicular to the plane of the aromatic system.

Table 3: Key Torsional Angle for (1-Naphthylmethyl)ammonium Chloride

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsional Angle (°) |

| C2 | C1 | C11 | N1 | -72.7 |

| C9 | C1 | C11 | N1 | 108.8 |

Data extracted from the crystallographic study of (1-Naphthylmethyl)ammonium chloride.[1][2]

In solution, it is expected that there will be a dynamic equilibrium between different conformers due to rotation around the C1-C11 single bond. The energy barrier for this rotation is likely to be relatively low, allowing for rapid interconversion at room temperature. The preferred conformation will be a balance between steric hindrance (peri-hydrogen at C8) and electronic effects.

Caption: Key rotatable bonds (τ1, τ2) defining the conformation of this compound.

Experimental Protocols

The determination of molecular geometry and conformation relies on experimental techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction

This technique provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and dihedral angles in the solid state.

Methodology for (1-Naphthylmethyl)ammonium Chloride: [1][2]

-

Crystallization: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol (B129727) solution of the compound at room temperature. The synthesis involved reacting this compound with hydrochloric acid in pyridine.

-

Data Collection: A suitable crystal was mounted on a diffractometer. Data for (1-naphthylmethyl)ammonium chloride was collected at 298 K using Mo Kα radiation.

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms attached to carbon were placed in geometrically calculated positions, while the amine protons were located from a difference Fourier map and refined freely.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

NMR Spectroscopy for Conformational Analysis

While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.

General Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can be critical as it may influence conformational equilibria.

-

1D NMR (¹H, ¹³C): Standard proton and carbon-13 spectra are acquired to confirm the chemical structure. Chemical shifts, particularly of the benzylic protons (on C11) and the protons on the naphthalene ring (especially H8), can provide initial clues about the predominant conformation.

-

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):

-

COSY, HSQC, HMBC: These experiments are used to assign all proton and carbon signals unambiguously.

-

NOESY/ROESY: These experiments are crucial for conformational analysis. They detect through-space interactions between protons that are close to each other (typically < 5 Å). A key experiment would be to look for Nuclear Overhauser Effects (NOEs) between the benzylic protons (H11) and the peri-proton of the naphthalene ring (H8). The intensity of this NOE signal is proportional to the inverse sixth power of the distance between the protons, providing quantitative information about the time-averaged internuclear distance and thus the preferred conformation in solution.

-

-

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study the dynamics of conformational exchange. Changes in chemical shifts or the coalescence of signals can be used to determine the energy barriers between different conformers.

-

Computational Modeling: The experimental NMR data is often used in conjunction with computational chemistry methods (e.g., DFT, molecular mechanics) to build and validate a model of the conformational landscape of the molecule.

Conclusion

The molecular geometry of this compound is well-defined by the rigid naphthalene scaffold and a flexible aminomethyl side chain. Quantitative data from the crystal structure of its hydrochloride salt provides precise bond lengths and angles, offering a reliable model for the molecule's static structure. The conformation is primarily dictated by rotation around the C1-C11 bond, with steric interactions with the peri-hydrogen likely playing a significant role in determining the rotational preference in both solid and solution states. A comprehensive understanding of its 3D structure and dynamics, achievable through the combined application of X-ray diffraction, advanced NMR techniques, and computational modeling, is essential for its application in scientific and pharmaceutical research.

References

Electronic Properties of 1-Naphthalenemethylamine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthalenemethylamine is a versatile organic compound that serves as a crucial building block in the synthesis of various materials and molecules of interest.[1] Its applications span from the development of advanced optoelectronic devices to its use in creating dyes, pigments, and pharmaceuticals.[1] Notably, it plays a significant role in enhancing the material properties of perovskite light-emitting diodes (LEDs) by improving interlayer electronic properties and device stability.[1] This technical guide provides an in-depth overview of the core electronic properties of this compound, presenting available data, outlining relevant experimental methodologies, and visualizing key concepts to support further research and development.

Core Electronic Properties

The electronic behavior of this compound is dictated by the interplay of the naphthalene (B1677914) ring system and the methylamine (B109427) substituent. While comprehensive experimental data for this specific molecule is not extensively available in the public domain, we can infer and estimate its properties based on studies of related naphthalene derivatives and computational chemistry.